molecular formula C10H19BrO B2655131 4-(Bromomethyl)-2,2,6,6-tetramethyloxane CAS No. 1638760-06-1

4-(Bromomethyl)-2,2,6,6-tetramethyloxane

Cat. No.: B2655131
CAS No.: 1638760-06-1
M. Wt: 235.165
InChI Key: FSOOELPAFRDVFP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,2,6,6-tetramethyloxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromomethyl group attached to the oxane ring, which is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,6,6-tetramethyloxane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.

Major Products

    Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted oxane.

Scientific Research Applications

4-(Bromomethyl)-2,2,6,6-tetramethyloxane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It can be employed in the synthesis of biologically active molecules for medicinal chemistry research.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2,2,6,6-tetramethyloxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Hydroxymethyl)-2,2,6,6-tetramethyloxane: Contains a hydroxymethyl group instead of a bromomethyl group.

    4-(Methyl)-2,2,6,6-tetramethyloxane: Lacks the bromomethyl group, having a simple methyl group instead.

Uniqueness

4-(Bromomethyl)-2,2,6,6-tetramethyloxane is unique due to its specific reactivity profile, particularly in substitution reactions where the bromomethyl group acts as a good leaving group. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its chloro- and hydroxymethyl counterparts in certain reactions.

Properties

IUPAC Name

4-(bromomethyl)-2,2,6,6-tetramethyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOOELPAFRDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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